Octahydro-4,7-methano-1H-indene-5-carboxylic acid

Description

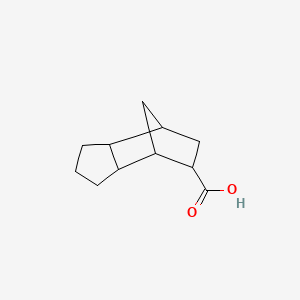

Octahydro-4,7-methano-1H-indene-5-carboxylic acid is a bicyclic carboxylic acid characterized by a fused norbornane-like framework. Its structure includes a methano bridge and a carboxylic acid group at the 5-position of the indene core.

Structure

3D Structure

Properties

IUPAC Name |

tricyclo[5.2.1.02,6]decane-8-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-11(13)10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPOOSRONAYTQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C3CC2CC3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231329 | |

| Record name | Octahydro-4,7-methano-1H-indene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85909-52-0 | |

| Record name | Octahydro-4,7-methano-1H-indene-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85909-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-4,7-methano-1H-indene-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085909520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydro-4,7-methano-1H-indene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydro-4,7-methano-1H-indene-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-4,7-methano-1H-indene-5-carboxylic acid typically involves the hydrogenation of indene derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions:

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives, substituted indenes.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Octahydro-4,7-methano-1H-indene-5-carboxylic acid serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of pharmaceuticals and specialty chemicals.

Reactivity and Transformations

The compound can undergo several chemical reactions, including oxidation to form ketones and carboxylic acids, reduction to yield alcohols and amines, and substitution reactions with alkyl halides in the presence of bases such as sodium hydroxide .

Biological Applications

Cell Proliferation Studies

Research indicates that this compound promotes cell proliferation at low doses. This property suggests potential applications in regenerative medicine and tissue engineering.

Biological Activity Exploration

Investigations into the compound's biological activity have shown interactions with various biomolecules, leading to its exploration as a candidate for therapeutic agents. Its effects on cellular mechanisms could be significant for drug development.

Medicinal Chemistry

Precursor in Drug Synthesis

Due to its structural characteristics, this compound is being explored as a precursor in the synthesis of novel pharmaceuticals. Its derivatives may exhibit enhanced therapeutic properties .

Potential Therapeutic Properties

Studies are ongoing to evaluate the compound's efficacy in treating specific diseases. The exploration of its derivatives could lead to significant advancements in medical treatments.

Industrial Applications

Fragrance Industry

The compound is utilized in the fragrance industry due to its pleasant olfactory properties. It is incorporated into perfumes, colognes, and personal care products to enhance scent profiles. Its ability to impart floral and woody notes makes it a desirable ingredient in cosmetic formulations .

Specialty Chemicals Production

In addition to its use in fragrances, this compound is employed in the production of specialty chemicals. Its versatility allows for applications across various sectors, including cleaning agents and air fresheners .

Case Studies

Mechanism of Action

The mechanism by which octahydro-4,7-methano-1H-indene-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group plays a crucial role in binding to active sites, facilitating various biochemical reactions . Pathways involved may include oxidative and reductive processes, as well as substitution reactions that modify the compound’s structure and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Positional Isomers and Functional Group Variations

Octahydro-4,7-methano-1H-indene-2-carboxylic Acid Structure: Differs in the position of the carboxylic acid group (2-position instead of 5-position). Implications: Positional isomerism affects dipole moments and solubility. The 2-carboxylic acid derivative may exhibit lower acidity due to steric hindrance near the methano bridge. Applications: Not explicitly stated, but likely serves as an intermediate in organic synthesis .

Octahydro-4,7-methano-1H-indene-5,-dicarboxylic Acid Structure: Contains two carboxylic acid groups at positions 4 and 3. Properties: Increased polarity and acidity compared to the mono-carboxylic acid. Potential for chelation or salt formation. Applications: Useful in synthesizing cross-linked polymers or metal-organic frameworks (MOFs) due to its bifunctional nature .

2.2 Ester Derivatives

2-Propenoic Acid, 2-Methyl-, Octahydro-4,7-methano-1H-inden-5-yl Ester Homopolymer Structure: Methacrylate ester polymer derived from the indene core. Properties: High molecular weight (C₁₄H₂₀O₂ repeating units), photopolymerizable, and used in nanocomposites for holographic materials. Applications: Nanoparticle-dispersed photonic crystals (NPCs) with adjustable refractive indices . Safety: Classified as a skin/eye irritant (H315, H319) and respiratory tract irritant (H335) .

Hexanedioic Acid,1,6-bis[(octahydro-4,7-methano-1H-inden-5-yl)methyl] Ester Structure: Diester with hexanedioic acid linking two indene-methyl groups. Properties: High molecular weight (442.63 g/mol), flexible aliphatic chain. Applications: Potential plasticizer or elastomer component due to ester flexibility .

2.3 Aldehyde and Alcohol Derivatives

Octahydro-4,7-methano-1H-indene-5-acetaldehyde Structure: Aldehyde functional group at the 5-position. Properties: Volatile, aromatic odor. Applications: Key ingredient in perfumes (e.g., Formula I in ). The methyl-substituted analog (Formula II) enhances stability and scent profile .

Octahydro-4,7-methano-1H-inden-5-ol Structure: Hydroxyl group at the 5-position. Properties: Polar, with higher boiling point than aldehydes. Applications: Intermediate in fragrance synthesis or hydrogenation reactions .

2.4 Sulfur-Containing Derivatives

Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt

- Structure : Dithioate ester with a potassium counterion.

- Properties : Contains sulfur atoms, enhancing radical scavenging or vulcanization activity.

- Applications : Likely used as a chain-transfer agent in polymer chemistry or rubber processing .

2.5 Complex Esters and Copolymers

1,2-Cyclohexanedicarboxylic Acid, 2-Hydroxy-3-[(2-methyl-1-oxo-2-propenyl)oxy]propyl Ester

- Structure : Combines cyclohexanedicarboxylic acid, methacrylate, and indene groups.

- Properties : High molecular weight (448.55 g/mol), cross-linking capability.

- Applications : Advanced photopolymerizable materials for holographic recording .

Copolymers with Methacrylate Units Example: 2-Propenoic acid, 2-methyl-, polymer with (octahydro-4,7-methano-1H-indene-5,?-diyl)bis(methylene) di-2-propenoate. Applications: Tailored polymers for coatings or adhesives, balancing rigidity from the indene core and flexibility from acrylate esters .

Biological Activity

Octahydro-4,7-methano-1H-indene-5-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and research findings relevant to its biological activity.

The compound exhibits significant influence on various cellular processes, including:

- Cell Signaling Pathways : It modulates key signaling pathways that are crucial for cellular communication and function.

- Gene Expression : this compound can affect the expression of genes involved in metabolism and cell growth.

- Cellular Metabolism : It impacts metabolic pathways by interacting with specific enzymes, altering metabolic flux and metabolite levels.

The molecular mechanism of action involves the compound's ability to bind to enzymes and regulatory proteins, thereby modulating their activity. This interaction can lead to:

- Enzyme Inhibition or Activation : The compound's structure allows it to fit into enzyme active sites, influencing their catalytic activity.

- Influence on Transcription Factors : It may interact with transcription factors that regulate gene expression, resulting in changes in protein synthesis.

Case Studies

- Cell Proliferation and Differentiation : In laboratory studies, this compound was shown to promote cell proliferation at low doses while exhibiting cytotoxic effects at higher concentrations. This indicates a dose-dependent relationship that is critical for therapeutic applications.

- Toxicity Studies : Long-term studies have demonstrated that while the compound is stable under controlled conditions, prolonged exposure can lead to degradation and adverse effects on cellular functions. Identifying the maximum tolerated dose (MTD) is essential for evaluating safety in therapeutic contexts .

Metabolic Pathways

The compound participates in several metabolic pathways and is metabolized by specific enzymes. This leads to the formation of intermediate metabolites that play roles in further biochemical reactions. Its interaction with metabolic pathways makes it a candidate for drug development.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Exo-tricyclo[5.2.1.0(2,6)]decane | Bicyclic structure | Limited biological data |

| Endo-tricyclo[5.2.1.0(2,6)]decane | Bicyclic structure | Limited biological data |

| Hexahydro-4,7-methanoindan | Similar bicyclic structure | Antioxidant properties |

This compound's unique structural features contribute to its distinct chemical properties and potential applications in medicine and industry .

Q & A

Q. What synthetic routes are recommended for Octahydro-4,7-methano-1H-indene-5-carboxylic acid, and how can reaction conditions be optimized?

While direct synthesis protocols are limited, oxidation of the aldehyde derivative (Octahydro-4,7-methano-1H-indenecarbaldehyde) using KMnO₄ under acidic conditions (pH <2, 60–80°C) is a plausible route. Monitor conversion via FT-IR for C=O bond formation (~1700 cm⁻¹) and purify via recrystallization from ethanol/water (1:3 v/v) . For alternative pathways, consider hydrolysis of nitrile precursors (e.g., H₂SO₄ reflux), with purity validation using HPLC (>98% purity) .

Q. Which analytical techniques are most effective for structural confirmation of this bicyclic carboxylic acid?

Use ¹H/¹³C NMR to resolve bridgehead protons (δ 1.2–1.8 ppm) and bicyclic carbon signatures. IR spectroscopy confirms the carboxylic acid group (C=O stretch at ~1700 cm⁻¹). For crystalline derivatives, X-ray crystallography is recommended, as applied to related octahydro-methanoindene structures . High-resolution mass spectrometry (HRMS) with ±2 ppm accuracy validates molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use NIOSH-approved respirators (OV/AG/P99 filters) and nitrile gloves to prevent inhalation/skin contact. Implement local exhaust ventilation to maintain air concentrations <1 mg/m³. Secondary containment is mandatory due to potential aquatic toxicity, as indicated for structural analogs .

Q. How should researchers determine physical properties like solubility and melting point when literature data is scarce?

For melting point, employ differential scanning calorimetry (DSC) at 5°C/min under nitrogen. Compare results with analogs (e.g., ester derivatives melt at 145–150°C ). Solubility in aprotic solvents (DMSO, THF) can be quantified via UV-Vis at λmax ≈ 260 nm, calibrated against standard curves .

Advanced Research Questions

Q. What experimental designs are recommended for studying thermodynamic properties like heat capacity?

Use adiabatic calorimetry (80–400 K) for precise Cp measurements. For liquid-phase analysis, apply modulated DSC with hermetic pans, referencing data from structurally similar compounds (e.g., Cp = 298 J/mol·K at 298 K for octahydro-4,7-methano-1H-indene ). Correct for molecular symmetry using Benson group contribution methods (<5% error).

Q. How can crosslinking efficiency be optimized when incorporating this compound into photopolymer resins?

Pre-dissolve the acid in tetrahydrofurfuryl alcohol (10–15% w/w) to enhance solubility in acrylate monomers. Monitor C=C conversion via real-time FT-IR (810 cm⁻¹). Optimize UV intensity (15–20 mW/cm²) and photoinitiator concentration (2–3% TPO-L) to achieve >85% gel content, as validated in diacrylate-based systems .

Q. What strategies address discrepancies in reported toxicity data for structural analogs?

Conduct OECD 423 acute toxicity tests using 3T3 fibroblast viability assays (EC₅₀ determination). Compare quantitative structure-activity relationship (QSAR) predictions (EPI Suite™) with experimental data from ester analogs (e.g., 96-h LC₅₀ = 12 mg/L in Daphnia magna ). Include Ames tests (TA98 strain + S9 metabolic activation) to assess mutagenicity .

Q. How can ester derivatives be synthesized for use as crosslinkers in polymer chemistry?

Employ Steglich esterification (DCC/DMAP catalyst) at 0°C to minimize diene polymerization. For hexanedioic acid derivatives, maintain a 1:2.1 molar ratio (acid:alcohol) and monitor reaction progress via ¹H NMR (disappearance of -OH peaks at δ 10–12 ppm). Purify via fractional crystallization (ethyl acetate/hexane, 3:7 v/v), achieving >95% di-ester content confirmed by MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.